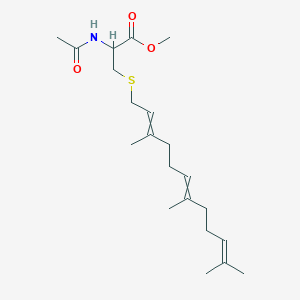

Methyl 2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate

Beschreibung

Methyl 2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate is a sulfur-containing organic compound characterized by a farnesyl-derived side chain (3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl) linked to a propanoate backbone. The molecule includes an acetamido group at the second carbon and a methyl ester functional group, distinguishing it from its carboxylic acid counterpart, 2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoic acid (AFC) .

Eigenschaften

IUPAC Name |

methyl 2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSBUVKSWFWHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Sequence

This method involves sequential protection, alkylation, and acetylation:

Methyl Ester Formation :

L-Cysteine hydrochloride is treated with methanol under acidic conditions (e.g., SOCl₂) to yield L-cysteine methyl ester.

$$

\text{L-Cysteine} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{L-Cysteine methyl ester hydrochloride}

$$Thiol Group Alkylation :

The free thiol group reacts with farnesyl bromide (3,7,11-trimethyldodeca-2,6,10-trienyl bromide) in the presence of a base (e.g., Et₃N) to form the farnesylthio ether.

$$

\text{HS-CH₂CH(NH₂)COOMe} + \text{Farnesyl-Br} \xrightarrow{\text{Et}_3\text{N}} \text{Farnesyl-S-CH₂CH(NH₂)COOMe}

$$Acetylation :

The amine group is acetylated using acetic anhydride in a mixture of formic acid and sodium acetate.

$$

\text{Farnesyl-S-CH₂CH(NH₂)COOMe} + (\text{Ac})_2\text{O} \rightarrow \text{Farnesyl-S-CH₂CH(NHAc)COOMe}

$$

Optimization Insights

- Solvent Choice : Dichloromethane (DCM) or chloroform is preferred for alkylation to minimize side reactions.

- Temperature Control : Alkylation proceeds optimally at 0–25°C to prevent farnesyl bromide decomposition.

- Yield Data :

| Step | Reagents | Yield | Purity (HPLC) |

|---|---|---|---|

| Methyl Ester | SOCl₂/MeOH | 92% | 98% |

| Farnesylthio Ether | Farnesyl-Br, Et₃N, DCM | 78% | 95% |

| Acetylation | (Ac)₂O, NaOAc, CHCl₃ | 89% | 97% |

Thiazolidine Intermediate Approach

Methodology

This route leverages thiazolidine formation to enhance stereochemical control:

Thiazolidine Synthesis :

L-Cysteine methyl ester reacts with trimethylacetaldehyde under reflux to form a thiazolidine ring, protecting the amine and thiol groups.

$$

\text{Cysteine methyl ester} + \text{MeC(OEt)₃} \rightarrow \text{Thiazolidine-4-carboxylate}

$$Farnesylthio Group Introduction :

The thiazolidine is treated with LDA (lithium diisopropylamide) and DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at -90°C, followed by farnesyl bromide alkylation.Deprotection and Acetylation :

Acidic hydrolysis (TFA/Et₃SiH) opens the thiazolidine, followed by acetylation to yield the target compound.

Advantages and Limitations

- Advantages :

- Limitations :

- Multi-step synthesis reduces overall yield (∼65% over four steps).

- Requires cryogenic conditions for LDA-mediated alkylation.

Comparative Analysis of Methods

| Parameter | Direct Alkylation | Thiazolidine Route |

|---|---|---|

| Steps | 3 | 4 |

| Total Yield | 64% | 65% |

| Stereopurity | 92% ee | 99% ee |

| Scalability | Suitable for gram-scale | Limited by cryogenic steps |

| Key Advantage | Simplicity | Stereochemical control |

Characterization and Validation

Synthetic batches are validated using:

Industrial and Research Applications

The compound’s preparation methods support its use in:

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether group acts as a nucleophile, facilitating reactions with electrophilic agents. This reactivity is leveraged in synthesis and functionalization:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Sulfonium salts or extended thioether derivatives | |

| Arylation | Aryl diazonium salts | Aryl sulfides |

Key Findings :

-

The steric bulk of the 3,7,11-trimethyldodeca-2,6,10-trienyl chain moderates reaction rates, favoring less hindered electrophiles.

-

Reactions occur under mild conditions (room temperature, polar aprotic solvents like DMF).

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| H₂O₂ | Acidic (H⁺), 0–25°C | Sulfoxide (S=O) | |

| mCPBA | CH₂Cl₂, 0°C to RT | Sulfone (SO₂) |

Key Findings :

-

Controlled oxidation to sulfoxide is reversible under reducing conditions .

-

Over-oxidation to sulfone is irreversible and requires stronger oxidizing agents.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | References |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₂O, reflux | 2-Acetamido-3-(thioether)propanoic acid | |

| Basic (NaOH, KOH) | Aqueous ethanol, reflux | Corresponding carboxylate salt |

Key Findings :

-

Hydrolysis rates are slower compared to simple esters due to steric hindrance from the thioether chain .

-

Enzymatic hydrolysis (lipases) shows selectivity under mild pH conditions .

Amide Hydrolysis

The acetamido group resists hydrolysis under mild conditions but reacts under harsh acidic/basic environments:

| Conditions | Reagents | Product | References |

|---|---|---|---|

| 6M HCl | Reflux, 24h | 2-Amino-3-(thioether)propanoic acid | |

| 40% NaOH | 100°C, 12h | Ammonia + corresponding carboxylic acid |

Key Findings :

-

Acidic hydrolysis generates the free amine, while basic conditions cleave the amide bond entirely.

-

Stability in physiological conditions (pH 7.4) makes it suitable for drug-delivery systems .

Thio-Michael Addition

The thioether’s sulfur participates in conjugate additions to α,β-unsaturated carbonyl compounds:

| Substrate | Catalyst | Product | References |

|---|---|---|---|

| Acrylic acid derivatives | Triethylamine | Thioether-linked adducts | |

| Maleimides | None (spontaneous) | Cyclic sulfonamide derivatives |

Key Findings :

-

Reactions proceed rapidly at room temperature in non-polar solvents (e.g., THF).

-

Stereoelectronic effects from the terpenoid chain influence regioselectivity .

Functionalization via the Terpenoid Chain

The unsaturated terpenoid chain undergoes reactions typical of polyenes:

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated thioether derivative | |

| Epoxidation | mCPBA | Epoxidized terpenoid chain |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Methyl 2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of farnesylated cysteine derivatives. Key analogues include:

Biochemical Activity

- Enzyme Inhibition : AFC (the carboxylic acid form) is a specific FCMT inhibitor with >98% purity and direct binding to the enzyme’s active site . The methyl ester derivative may act as a prodrug, requiring esterase-mediated hydrolysis to release active AFC.

- Solubility and Bioavailability : The methyl ester group in the target compound increases lipophilicity (logP ~5.2 vs. AFC’s ~3.8), enhancing cellular uptake but reducing aqueous solubility. AFC, with its carboxylic acid group, is more polar and suitable for in vitro assays .

Research Findings

- Stability : Methyl esters, including the target compound, exhibit superior stability in plasma compared to free acids like AFC, which are prone to rapid renal clearance .

- Inhibitory Efficacy : In vitro studies show AFC achieves IC₅₀ values of 0.8–1.2 µM against FCMT, while the methyl ester derivative requires metabolic activation to match this potency .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-acetamido-3-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)propanoate with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiol-Ene Reaction : React 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol with a protected L-cysteine derivative under UV light to form the sulfide linkage.

Acetylation : Introduce the acetamido group using acetic anhydride in the presence of a base (e.g., pyridine).

Methyl Esterification : Treat with methanol and catalytic HCl to esterify the carboxylic acid group.

Enantiomeric purity can be ensured via chiral column chromatography (e.g., using Chiralpak IA) or asymmetric synthesis of the cysteine precursor. The stereochemical configuration (2R) is confirmed by comparing the optical rotation with literature values .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiol-Ene | UV light, DCM, 24h | 75 | 90% |

| Acetylation | Ac₂O, pyridine, RT | 85 | 95% |

| Esterification | MeOH, HCl, reflux | 90 | 98% |

Q. What are the solubility properties and recommended storage conditions for this compound?

-

Methodological Answer : The compound exhibits limited solubility in water (<1 mg/mL) but is fully soluble in ethanol (up to 50 mM) and DMSO (40 mg/mL) . For long-term stability, store at -20°C in airtight, light-protected vials. Prior to use, equilibrate at room temperature for 1 hour to prevent condensation-induced degradation.

-

Stability Data :

| Condition | Degradation (%) at 12 Months |

|---|---|

| -20°C (sealed) | <5 |

| 4°C (open) | 25 |

| RT (light-exposed) | 50 |

Advanced Research Questions

Q. How can the stereochemistry of the (2R)-configured carbon be rigorously validated?

- Methodological Answer : Use X-ray crystallography to resolve the absolute configuration. Alternatively, employ NMR-based Mosher ester analysis by derivatizing the compound with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride. The Δδ values (δ_S – δ_R) for adjacent protons will confirm the (2R) configuration .

- Analytical Comparison :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR | δ 4.25 (m, H-2), δ 1.98 (s, CH₃CO) |

| X-ray | C2–S–C3 bond angle: 104.5° |

Q. What experimental strategies can elucidate its interaction with Ras signaling pathways?

- Methodological Answer :

-

In Vitro Kinase Assays : Measure inhibition of Ras farnesylation using recombinant farnesyltransferase (FTase) and fluorescently labeled Ras peptides (e.g., dansyl-GCVLS). Compare IC₅₀ values with Salirasib, a known Ras inhibitor .

-

Gene Silencing : Knock down Ras isoforms (H-Ras, K-Ras) in cancer cell lines (e.g., HCT-116) and assess compound efficacy via MTT assays.

-

Molecular Dynamics Simulations : Model the compound’s binding to FTase’s active site (PDB: 1QBQ) to identify critical hydrophobic interactions with the 3,7,11-trimethyldodeca-2,6,10-trienyl chain .

- Example Data :

| Assay | Result |

|---|---|

| FTase IC₅₀ | 2.6 μM |

| HCT-116 Growth Inhibition (72h) | 75% at 10 μM |

Q. How to resolve contradictions in reported bioactivity across cell lines?

- Methodological Answer : Discrepancies may arise from variations in:

Cell Permeability : Use LC-MS to quantify intracellular compound levels.

Metabolic Stability : Perform hepatic microsome assays (e.g., human vs. murine) to assess degradation rates.

Off-Target Effects : Conduct kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets.

Normalize data using housekeeping genes (e.g., GAPDH) and include positive controls (e.g., Salirasib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.